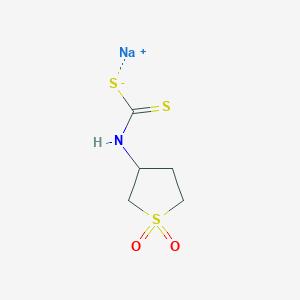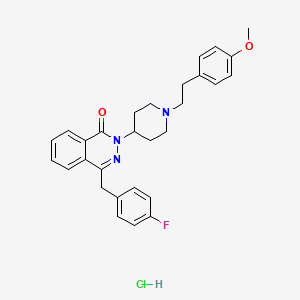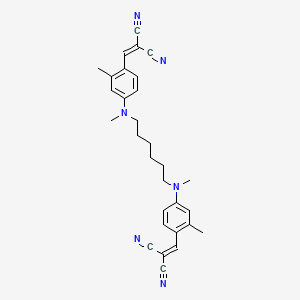![molecular formula C22H33NO8 B12709453 (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone CAS No. 156639-36-0](/img/structure/B12709453.png)
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves the reaction of but-2-enedioic acid with appropriate reagents to form the core structure.
Functional group modifications:
Final assembly: The final step involves the coupling of the modified core structure with ethanone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(methoxymethyl)phenyl]ethanone: Similar structure but with a methoxymethyl group instead of propoxymethyl.
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(ethoxymethyl)phenyl]ethanone: Similar structure but with an ethoxymethyl group instead of propoxymethyl.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
156639-36-0 |
|---|---|
Molecular Formula |
C22H33NO8 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C18H29NO4.C4H4O4/c1-5-8-22-11-15-6-7-18(17(9-15)14(4)20)23-12-16(21)10-19-13(2)3;5-3(6)1-2-4(7)8/h6-7,9,13,16,19,21H,5,8,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QBRWYIRCMMBGQK-WLHGVMLRSA-N |
Isomeric SMILES |
CCCOCC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOCC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


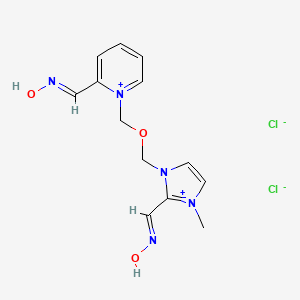

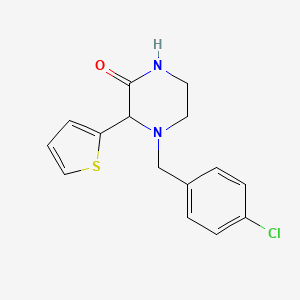
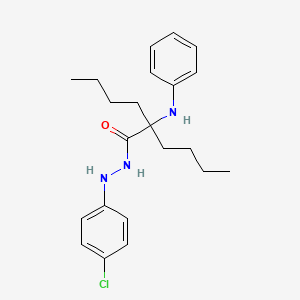
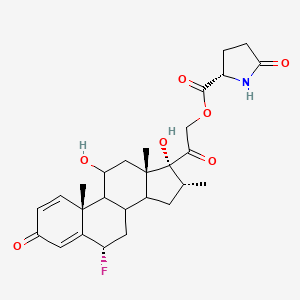

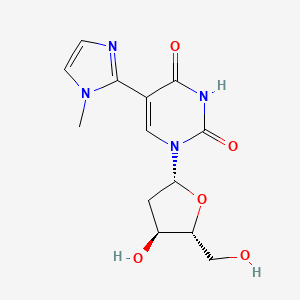
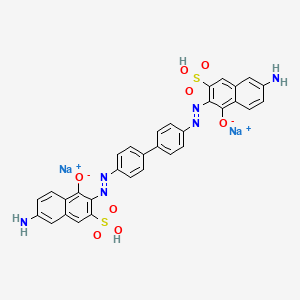
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
